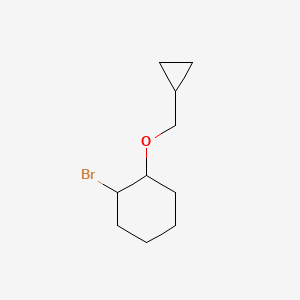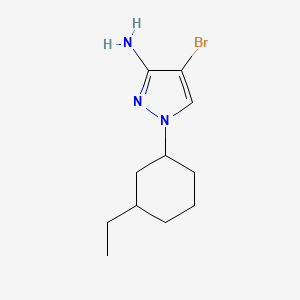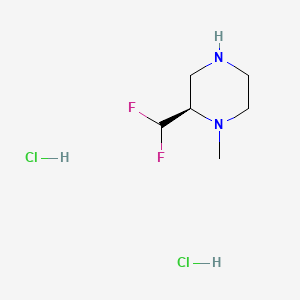![molecular formula C10H11N3O3 B15301734 6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid](/img/structure/B15301734.png)
6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid is a derivative of pyridine-3-carboxylic acid. It is known for its role as a potent and selective inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2). MK2 is involved in the regulation of several cellular processes, including inflammation, cytokine production, and cell survival.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with cyclopropyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor of MK2, making it useful in studies related to inflammation and cell survival.
Medicine: Potential therapeutic applications in diseases where MK2 is implicated, such as inflammatory diseases and certain cancers.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects by inhibiting MK2. MK2 is a kinase involved in the regulation of various cellular processes. By inhibiting MK2, 6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid can modulate the production of cytokines and other inflammatory mediators, thereby affecting inflammation and cell survival pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid is unique due to its specific inhibitory action on MK2, which is not a common feature among other pyridinecarboxylic acids. This specificity makes it particularly valuable in research focused on inflammation and related cellular processes .
Eigenschaften
Molekularformel |
C10H11N3O3 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
6-(cyclopropylcarbamoylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11N3O3/c14-9(15)6-1-4-8(11-5-6)13-10(16)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,14,15)(H2,11,12,13,16) |
InChI-Schlüssel |
YVJBSFJAKBDVSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)NC2=NC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



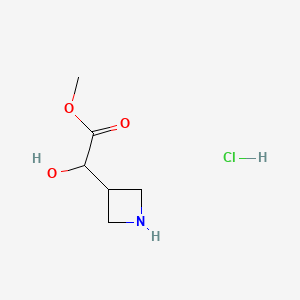
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(ethylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301657.png)

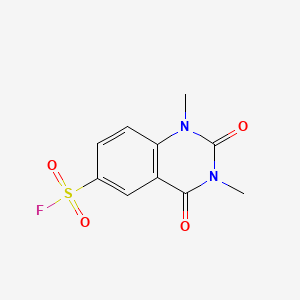

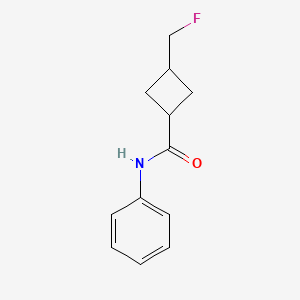

![2-[(Tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B15301702.png)

